An In-Depth Technical Guide to (+-)-Dihydrodaidzein: Chemical Structure, Properties, and Biological Activities
An In-Depth Technical Guide to (+-)-Dihydrodaidzein: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+-)-Dihydrodaidzein (DHD), a primary metabolite of the soy isoflavone (B191592) daidzein (B1669772), has garnered significant attention within the scientific community for its potential pharmacological activities. Produced by the gut microbiota, DHD exhibits a range of biological effects, including estrogenic, antioxidant, and anti-inflammatory properties, making it a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of (+-)-Dihydrodaidzein, supported by experimental data and detailed methodologies.
Chemical Structure and Physicochemical Properties
(+-)-Dihydrodaidzein is a racemic mixture of the enantiomers of 7-hydroxy-3-(4-hydroxyphenyl)chroman-4-one. It belongs to the isoflavanone (B1217009) class of flavonoids.[1]
Table 1: Chemical and Physical Properties of (+-)-Dihydrodaidzein
| Property | Value | Source(s) |
| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [1] |
| Synonyms | 4',7-Dihydroxyisoflavanone, DHD | [1] |
| CAS Number | 17238-05-0 | [1] |
| Molecular Formula | C₁₅H₁₂O₄ | [1] |
| Molecular Weight | 256.25 g/mol | [1] |
| Appearance | Light beige solid | Sigma-Aldrich |
| Melting Point | 250-251 °C | Toronto Research Chemicals |
| Solubility | Soluble in DMSO (30 mg/mL), and dimethylformamide (10 mg/mL). Sparingly soluble in ethanol (B145695) (0.1 mg/mL) and aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute. | Cayman Chemical |
Biological Activities and Quantitative Data
(+-)-Dihydrodaidzein has been investigated for several biological activities. The following sections summarize key findings and present available quantitative data.
Estrogenic Activity
(+-)-Dihydrodaidzein is known to possess estrogenic activity, interacting with estrogen receptors (ERs). Its binding affinity, however, is generally lower than that of its metabolic precursor, daidzein, and significantly lower than 17β-estradiol.
Table 2: Estrogen Receptor Binding Affinity of Dihydrodaidzein Metabolites
| Compound | Receptor | Relative Binding Affinity (RBA, % of Estradiol) | Source |
| Daidzein | ERα | 0.1 | [2] |
| Daidzein | ERβ | 35 | [2] |
Note: Specific RBA values for (+-)-Dihydrodaidzein were not available in the searched literature. The data for daidzein is provided for comparative context.
Antioxidant Activity
The antioxidant properties of (+-)-Dihydrodaidzein have been evaluated, although specific IC50 values from DPPH assays were not found in the reviewed literature. For context, the IC50 value for the parent compound, daidzein, in a DPPH scavenging assay has been reported as 110.25 µg/mL.[3] In a study comparing daidzein and its metabolites, equol (B1671563) (a further metabolite of dihydrodaidzein) and dihydrodaidzein itself showed less potency in protecting against free radical peroxidation of arachidonic acid (IC50 >1000 nmol/L) compared to daidzein (IC50 = 600 nmol/L).[4]
Anti-inflammatory Activity
(+-)-Dihydrodaidzein has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Inhibition of Nitric Oxide Production by Isoflavones
| Compound | Cell Line | Concentration | % Inhibition of NO Production | Source |
| Brazilein | J774.1 macrophages | 30 µM | 100% | [5] |
| Sappanchalcone | J774.1 macrophages | 30 µM | 100% | [5] |
Note: While the provided search results confirm the investigation of DHD's anti-inflammatory effects, specific quantitative data (e.g., IC50 values) for (+-)-Dihydrodaidzein were not explicitly found. The data for other flavonoids are presented for context.
Signaling Pathway Modulation
Isoflavones, including the parent compound of DHD, daidzein, are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival. While direct evidence for (+-)-Dihydrodaidzein is still emerging, its activity is likely to involve the modulation of pathways such as NF-κB, MAPK, and PI3K/Akt.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of inflammatory genes, including iNOS (inducible nitric oxide synthase) and various cytokines.[6][7] Phytochemicals can inhibit this pathway at multiple steps, including the inhibition of IKK activity and the DNA binding of NF-κB.[8]
Caption: Inhibition of the NF-κB signaling pathway by (+-)-Dihydrodaidzein.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. The pathway consists of a cascade of protein kinases: a MAP kinase kinase kinase (MAP3K, e.g., RAF), a MAP kinase kinase (MAP2K, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK). Activation of this cascade leads to the phosphorylation of transcription factors that regulate gene expression.[9] Daidzein has been shown to activate the MEK/ERK pathway.[10]
Caption: Potential modulation of the MAPK signaling pathway by (+-)-Dihydrodaidzein.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and proliferation. Activation of receptor tyrosine kinases leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.[11] Daidzein has been shown to modulate the PI3K/Akt pathway.[1]
Caption: Potential modulation of the PI3K/Akt signaling pathway by (+-)-Dihydrodaidzein.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of (+-)-Dihydrodaidzein's biological activities.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the in vitro binding affinity of a test compound to estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand ([³H]-17β-estradiol) for binding to the receptor.
Materials:
-
Rat uterine cytosol (source of ERs)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound ((+-)-Dihydrodaidzein)
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, 10 mM sodium molybdate, pH 7.4)
-
Hydroxyapatite (B223615) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled 17β-estradiol in the assay buffer. Prepare a working solution of [³H]-17β-estradiol.
-
Binding Reaction: In microcentrifuge tubes, combine the rat uterine cytosol, [³H]-17β-estradiol, and either the test compound or unlabeled 17β-estradiol at various concentrations. Include tubes for total binding (only radioligand and cytosol) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled estradiol).
-
Incubation: Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes. Wash the pellets multiple times with cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.[9]
DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of a test compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Test compound ((+-)-Dihydrodaidzein) dissolved in a suitable solvent (e.g., methanol or DMSO)
-
Ascorbic acid or Trolox (positive control)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compound and the positive control.
-
Reaction Mixture: In a 96-well plate, add the test compound or positive control at various concentrations to the wells. Add the DPPH solution to each well. Include a control well with only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals).[3]
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
Objective: To quantify the amount of nitrite (B80452) (a stable metabolite of NO) in cell culture supernatant as an indicator of NO production by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compound ((+-)-Dihydrodaidzein)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
Cell culture medium (e.g., DMEM)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours). Include control wells (untreated cells, cells treated with LPS only, and cells treated with the test compound only).
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the experimental samples. Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-only control.
Conclusion
(+-)-Dihydrodaidzein, a key metabolite of daidzein, exhibits a range of interesting biological activities that warrant further investigation for its potential therapeutic applications. While its estrogenic activity is weaker than its precursor, its antioxidant and anti-inflammatory properties, coupled with its potential to modulate key cellular signaling pathways, make it a promising candidate for drug discovery and development. This guide provides a foundational understanding of its chemical nature and biological effects, along with the experimental framework for its further evaluation. More research is needed to fully elucidate its mechanisms of action and to obtain more comprehensive quantitative data on its various biological effects.
References
- 1. Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro study for inhibition of NO production about constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | MAP2K and MAPK activation [reactome.org]
- 10. Daidzein phosphorylates and activates 5-lipoxygenase via the MEK/ERK pathway: a mechanism for inducing the production of 5-lipoxygenase metabolite that inhibit influenza virus intracellular replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of MAPK signaling pathway is essential for Id-1 induced serum independent prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
